molecular formula C10H8ClNO2 B15333950 8-Chloro-3-methoxyquinolin-2(1H)-one

8-Chloro-3-methoxyquinolin-2(1H)-one

Cat. No.: B15333950
M. Wt: 209.63 g/mol
InChI Key: DNRYPKYVFGDZRQ-UHFFFAOYSA-N
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Description

8-Chloro-3-methoxyquinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorine atom at the 8th position and a methoxy group at the 3rd position on the quinolinone ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloroquinoline and methoxy-substituted reagents.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the substitution reaction.

    Reaction Steps: The key steps involve the nucleophilic substitution of the chlorine atom with a methoxy group, followed by cyclization to form the quinolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of functionalized quinolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, each with unique chemical and biological properties.

Scientific Research Applications

8-Chloro-3-methoxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-3-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinolin-2(1H)-one: Lacks the methoxy group, which can affect its chemical and biological properties.

    3-Methoxyquinolin-2(1H)-one: Lacks the chlorine atom, leading to different reactivity and activity.

    8-Chloro-3-methylquinolin-2(1H)-one: Has a methyl group instead of a methoxy group, influencing its properties.

Uniqueness

8-Chloro-3-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine and methoxy groups, which can synergistically enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

8-chloro-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13)

InChI Key

DNRYPKYVFGDZRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC=C2)Cl)NC1=O

Origin of Product

United States

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